
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one, also known as BMPCMA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields, including drug discovery and material science. BMPCMA is a heterocyclic compound that contains both pyrrole and piperazine rings, and its unique chemical structure makes it an interesting target for synthesis and research.
Mechanism of Action
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one inhibits the activity of HDACs and MMPs by binding to their active sites and preventing them from carrying out their normal biological functions. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes that are involved in various disease processes. MMPs are enzymes that are involved in the breakdown of extracellular matrix proteins, and their inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic effects in various in vitro and in vivo models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been shown to be relatively non-toxic to normal cells, which makes it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in various assays. Another advantage is that it has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that are used in drug discovery. One limitation of using 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Future Directions
There are several future directions for research on 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one. One direction is to study its effects on other enzymes and biological targets, such as DNA methyltransferases and protein kinases, which are involved in various disease processes. Another direction is to study its potential use as a building block in the synthesis of new materials with unique properties, such as conducting polymers and molecular switches. Finally, further studies are needed to optimize the synthesis and formulation of 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one for use as a therapeutic agent in various diseases.
Synthesis Methods
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 3-methylpiperazine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Other methods include the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of 3-methylpiperazine-2,5-dione.
Scientific Research Applications
4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has been studied extensively for its potential applications in drug discovery. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various disease processes, including cancer and inflammation. 4-(4-Bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one has also been studied for its potential use as a building block in the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-(4-bromo-1-methylpyrrole-2-carbonyl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-7-10(16)13-3-4-15(7)11(17)9-5-8(12)6-14(9)2/h5-7H,3-4H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULRXKUXVLRFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC(=CN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


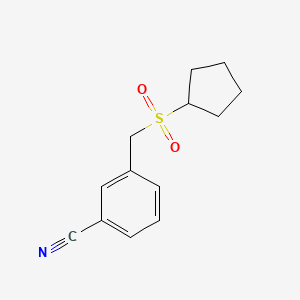


![4-[2-(Oxolan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B7570286.png)
![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
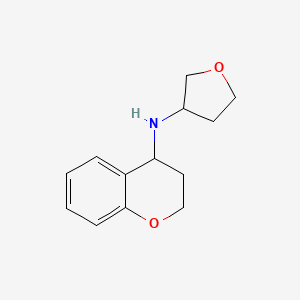
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
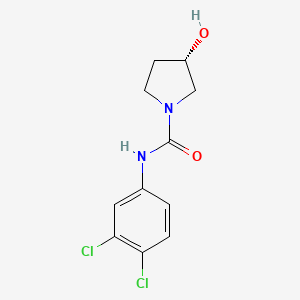

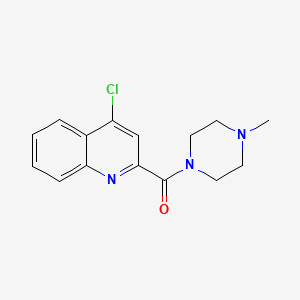
![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
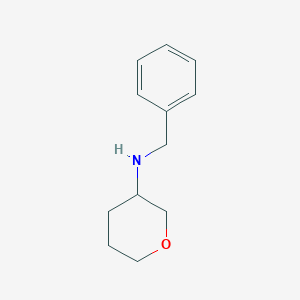
![4-[(Oxan-3-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7570351.png)